molecular formula C17H13ClN2O4S2 B4550688 2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B4550688
M. Wt: 408.9 g/mol
InChI Key: NBPOGDFVVXYGST-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H13ClN2O4S2 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0005269 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

Thiazolidinone derivatives, such as 4-thiazolidinone, have been investigated for their potential as anticonvulsant agents. A study by Faizi et al. (2017) designed and synthesized a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives. These compounds exhibited significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, showed sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).

Aldose Reductase Inhibition

Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives evaluated as inhibitors for aldose reductase, an enzyme implicated in diabetic complications. These compounds showed significant inhibitory potency, highlighting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Anti-inflammatory and Analgesic Activities

Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid with thiazolidinone structures and evaluated them for anti-inflammatory and analgesic activities. Compounds demonstrated significant activity against carrageenan-induced rat paw edema and inhibited writhing in albino mice, indicating their potential as anti-inflammatory and analgesic agents (Khalifa & Abdelbaky, 2008).

Antimicrobial Activity

Thiazolidinone derivatives have also been explored for their antimicrobial properties. A study by Bhatt and Sharma (2017) prepared a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives and tested them against various bacterial and fungal strains. The compounds exhibited moderate to excellent antimicrobial activity, suggesting their potential as antimicrobial agents (Bhatt & Sharma, 2017).

Corrosion Inhibition

Ehsani et al. (2014) explored the inhibitory action of a synthesized thiazolidinone derivative on the corrosion of aluminum alloy in an acidic medium. The study concluded that the compound effectively inhibited corrosion, indicating the potential application of thiazolidinones as corrosion inhibitors (Ehsani et al., 2014).

Properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-chlorophenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c1-10-2-5-12(6-3-10)26(22,23)24-14-7-4-11(8-13(14)18)9-15-16(21)20-17(19)25-15/h2-9H,1H3,(H2,19,20,21)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPOGDFVVXYGST-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
Reactant of Route 5
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate
Reactant of Route 6
2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.